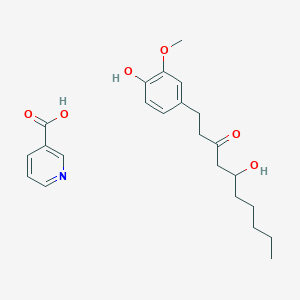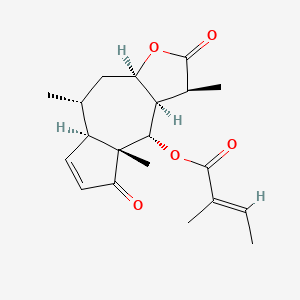
Microhelenin C
Overview
Description
Mechanism of Action
Target of Action
Microhelenin C is a sesquiterpene lactone . Its primary target is NF-κB , a transcription factor that plays a key role in inflammation and cancer . By inhibiting the activity of NF-κB, this compound can exert significant effects on cellular processes related to these conditions .
Mode of Action
This compound interacts with its target, NF-κB, by binding to it and inhibiting its activity . This interaction results in a decrease in the transcriptional activity of NF-κB, thereby reducing the expression of genes that are regulated by this transcription factor . These genes are often involved in processes related to inflammation and cancer, so their downregulation can have significant effects on these conditions .
Biochemical Pathways
The inhibition of NF-κB by this compound affects several biochemical pathways. NF-κB is involved in the regulation of immune responses, inflammation, and cell proliferation . Therefore, its inhibition can affect these processes and their downstream effects. For instance, the JAK/STAT signaling pathway, which plays a crucial role in inflammation and cell proliferation, can be affected .
Pharmacokinetics
Its molecular weight (34642) and molecular formula (C20H26O5) suggest that it may have good bioavailability
Result of Action
The inhibition of NF-κB by this compound leads to a decrease in the expression of genes involved in inflammation and cancer . This can result in a reduction in inflammation and a decrease in the proliferation of cancer cells . Therefore, this compound has significant antitumor activity .
Biochemical Analysis
Biochemical Properties
Microhelenin C plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit the activity of the transcription factor NF-κB, which is pivotal in regulating immune response and inflammation . Additionally, it interacts with proteins involved in the JAK/STAT signaling pathway, thereby modulating inflammatory responses . These interactions highlight the compound’s potential as a therapeutic agent for inflammatory diseases and cancer.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to inhibit cell proliferation and induce apoptosis in cancer cells . Furthermore, this compound modulates cell signaling pathways, including the JAK/STAT pathway, which is crucial for cell growth and immune response . The compound also affects gene expression by downregulating pro-inflammatory cytokines and chemokines, thereby reducing inflammation . These cellular effects underscore the therapeutic potential of this compound in treating cancer and inflammatory diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of NF-κB, a transcription factor involved in the expression of genes related to inflammation and cell survival . Additionally, this compound modulates the JAK/STAT signaling pathway by inhibiting the phosphorylation of JAK1/2 and STAT1/3, thereby reducing the production of pro-inflammatory cytokines . These molecular interactions highlight the compound’s potential as an anti-inflammatory and anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable when stored at 4°C, but its stability decreases at higher temperatures . Over time, this compound can degrade, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cell proliferation and inflammation . These findings emphasize the importance of proper storage conditions to maintain the compound’s stability and efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth and reduce inflammation without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the need for careful dose optimization in therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound also affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and the pentose phosphate pathway . These interactions can lead to changes in metabolite levels, further influencing cellular function and metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and efficacy. For instance, this compound’s interaction with microtubules plays a role in its intracellular transport and distribution .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules to exert its effects . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These localization mechanisms ensure that the compound reaches its intended sites of action, thereby enhancing its therapeutic potential.
Preparation Methods
Microhelenin C can be isolated from Helenium microcephalum . The synthetic routes and reaction conditions for this compound are not extensively documented in the literature. the compound is typically obtained through extraction and purification processes from its natural source .
Chemical Reactions Analysis
Microhelenin C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Microhelenin C has a wide range of scientific research applications. It is primarily studied for its antitumor properties, showing significant inhibitory effects on the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer . Additionally, this compound is used in research related to its anti-inflammatory and antiproliferative effects . Its applications extend to chemistry, biology, medicine, and industry, where it is used to study various biological pathways and mechanisms .
Comparison with Similar Compounds
Microhelenin C is similar to other sesquiterpene lactones such as brevilin A, arnicolide C, and arnicolide D . These compounds also exhibit antitumor and anti-inflammatory properties. this compound is unique in its specific inhibitory effects on NF-κB, which distinguishes it from other similar compounds .
Properties
IUPAC Name |
[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-6-10(2)18(22)25-17-16-12(4)19(23)24-14(16)9-11(3)13-7-8-15(21)20(13,17)5/h6-8,11-14,16-17H,9H2,1-5H3/b10-6+/t11-,12+,13+,14-,16-,17+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPPZVXLWANEJJ-YFVRYKHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(C(=O)OC2CC(C3C1(C(=O)C=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@@H](C(=O)O[C@@H]2C[C@H]([C@H]3[C@]1(C(=O)C=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306767 | |
| Record name | 11,13-Dihydrohelenalin tiglate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63569-07-3 | |
| Record name | 11,13-Dihydrohelenalin tiglate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63569-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Microhelenin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063569073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,13-Dihydrohelenalin tiglate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Microhelenin C in reducing inflammation, and how does it affect cellular processes?
A1: [] this compound, a sesquiterpene lactone found in Centipeda minima extract (CMX), exhibits anti-inflammatory effects by inhibiting the JAK/STAT signaling pathway. This pathway plays a crucial role in mediating inflammatory responses triggered by cytokines such as IL-6 and IFN-γ. Specifically, this compound suppresses the phosphorylation of JAK1/2 and STAT1/3, effectively reducing the production of pro-inflammatory cytokines in macrophages. [] Moreover, in keratinocytes, this compound downregulates chemokine expression and inhibits cell proliferation induced by IL-6 and IFN-γ, further contributing to its anti-inflammatory effects. These findings suggest that this compound's ability to modulate the JAK/STAT pathway underlies its therapeutic potential for inflammatory skin conditions like psoriasis.
Q2: What other compounds are found alongside this compound in Helenium donianum, and how was this compound's structure determined?
A2: Besides this compound, Helenium donianum contains various other guaianolides like tenulin linifolin A, helenalin, its angelate, and 11α, 13-dihydrohelenalin senecioate. Additionally, two isomeric guaianolide glucosides and a lavandulol glucoside were also isolated. [] The structure of this compound, along with the other isolated compounds, was elucidated using high-field ¹H-NMR spectroscopy. [] This technique allowed researchers to determine the arrangement of hydrogen atoms within the molecule, providing crucial information for structural characterization.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[7-bromo-5-(2-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-ylidene]acetamide](/img/structure/B1236216.png)
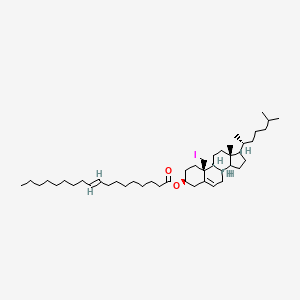
![(E)-But-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine;(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1236220.png)
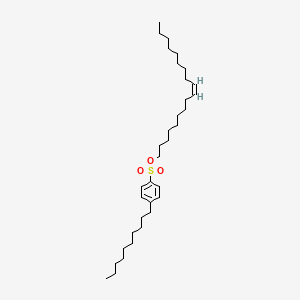
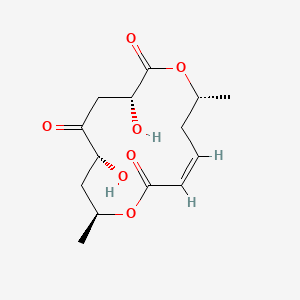
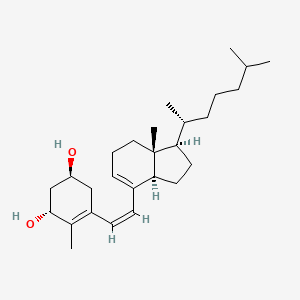

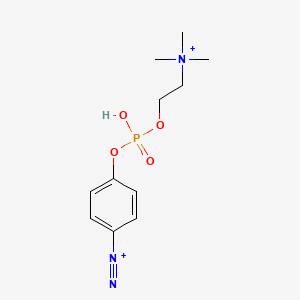
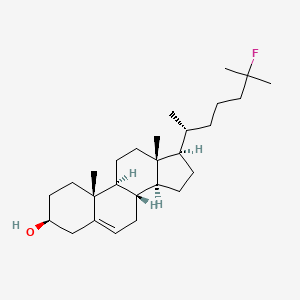
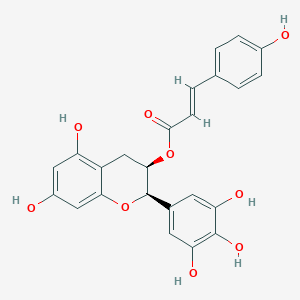
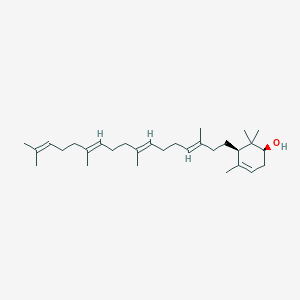
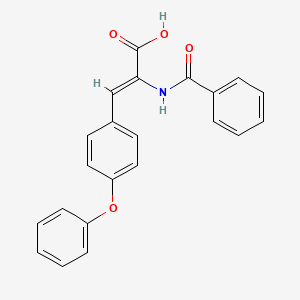
![4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(3-ethylphenyl)benzamide](/img/structure/B1236235.png)
